molecular formula C8H8BrFN2O B12862254 3-Bromo-5-fluoro-N-hydroxy-4-methylbenzimidamide

3-Bromo-5-fluoro-N-hydroxy-4-methylbenzimidamide

Cat. No.: B12862254
M. Wt: 247.06 g/mol
InChI Key: BASOWTJAQIGREH-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-N-hydroxy-4-methylbenzimidamide is a chemical compound with a unique structure that includes bromine, fluorine, and a hydroxy group attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-N-hydroxy-4-methylbenzimidamide typically involves multi-step organic reactionsThe final step involves the formation of the benzimidamide structure through a condensation reaction with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-N-hydroxy-4-methylbenzimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Bromo-5-fluoro-N-hydroxy-4-methylbenzimidamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-5-fluoro-N-hydroxy-4-methylbenzimidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile
  • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
  • 3-Bromo-5-fluoro-4-methoxyaniline

Uniqueness

3-Bromo-5-fluoro-N-hydroxy-4-methylbenzimidamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8BrFN2O

Molecular Weight

247.06 g/mol

IUPAC Name

3-bromo-5-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide

InChI

InChI=1S/C8H8BrFN2O/c1-4-6(9)2-5(3-7(4)10)8(11)12-13/h2-3,13H,1H3,(H2,11,12)

InChI Key

BASOWTJAQIGREH-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1Br)/C(=N/O)/N)F

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=NO)N)F

Origin of Product

United States

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